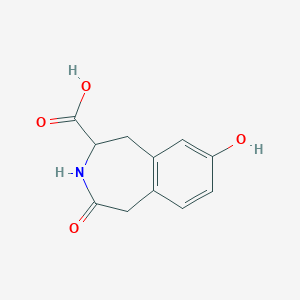
8-Hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid, commonly known as SKF-38393, is a chemical compound that belongs to the class of benzazepines. It was first synthesized in the 1970s by the Swedish pharmaceutical company AB SKF. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.
作用機序
The mechanism of action of SKF-38393 involves its binding to dopamine D1 receptors, which are located in various regions of the brain, including the striatum, prefrontal cortex, and hippocampus. The compound acts as a partial agonist of these receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes.
生化学的および生理学的効果
The biochemical and physiological effects of SKF-38393 are primarily mediated by its activation of dopamine D1 receptors. The compound has been shown to increase the release of dopamine in the brain, leading to the activation of downstream signaling pathways that regulate various physiological processes, including motor function, cognition, and reward processing.
実験室実験の利点と制限
One of the main advantages of SKF-38393 is its selectivity for dopamine D1 receptors, which allows for the specific targeting of these receptors in various experimental settings. The compound is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of SKF-38393 in lab experiments. The compound has a relatively short half-life and can be rapidly metabolized in vivo, which can complicate the interpretation of experimental results. Additionally, the compound's selectivity for dopamine D1 receptors may limit its use in experiments that involve the activation of other receptor types.
将来の方向性
There are several potential future directions for research on SKF-38393. One area of interest is the development of novel therapeutic agents based on the compound's structure and mechanism of action. Another potential direction is the investigation of the compound's effects on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to elucidate the precise mechanisms by which SKF-38393 regulates dopamine signaling and its downstream effects on behavior and physiology.
合成法
The synthesis of SKF-38393 involves the reaction of 2-aminotetralin with ethyl acrylate in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including hydrolysis, reduction, and cyclization, to yield the final product. The synthesis method is relatively straightforward and has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
SKF-38393 has been extensively studied for its potential applications in various scientific fields. In neuroscience, the compound has been shown to act as a selective agonist of dopamine D1 receptors, which are involved in the regulation of motor function, cognition, and reward processing. The compound has also been used to study the role of dopamine receptors in drug addiction and Parkinson's disease.
In pharmacology, SKF-38393 has been studied for its potential therapeutic applications in the treatment of various disorders, including schizophrenia and depression. The compound has been shown to improve cognitive function and reduce the symptoms of these disorders in animal models.
特性
CAS番号 |
17639-47-3 |
|---|---|
製品名 |
8-Hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid |
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC名 |
8-hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-8-2-1-6-5-10(14)12-9(11(15)16)4-7(6)3-8/h1-3,9,13H,4-5H2,(H,12,14)(H,15,16) |
InChIキー |
KBRQSCACMYCTHY-UHFFFAOYSA-N |
SMILES |
C1C(NC(=O)CC2=C1C=C(C=C2)O)C(=O)O |
正規SMILES |
C1C(NC(=O)CC2=C1C=C(C=C2)O)C(=O)O |
同義語 |
2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)



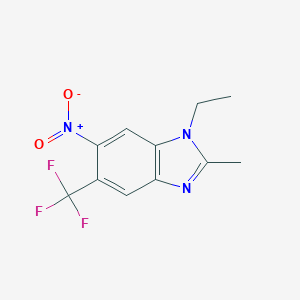


![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)
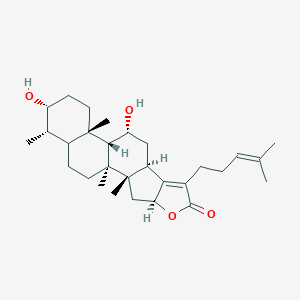

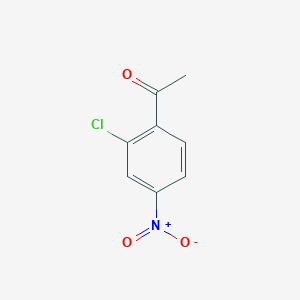
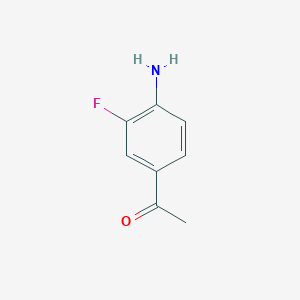
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)